4'-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1'H-SPIRO[CYCLOHEXANE-1,2'-QUINAZOLINE]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methylphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1’-cyclohexane] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1’-cyclohexane] typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4’-amino-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-nitrile with carboxylic acid chlorides. This reaction forms amides, which then undergo cyclization in the presence of hydrochloric acid to yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methylphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
4-[(3-methylphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1’-cyclohexane] has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for developing new drugs due to its unique structure and biological activity.
Materials Science: Its spiro structure makes it a candidate for use in the development of new materials with specific mechanical or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which 4-[(3-methylphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1’-cyclohexane] exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1’-cyclohexane]
- 4-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)quinazoline
Uniqueness
What sets 4-[(3-methylphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1’-cyclohexane] apart from similar compounds is its specific spiro linkage and the presence of the 3-methylphenyl group. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[(3-methylphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2S/c1-16-8-7-9-17(14-16)15-24-20-18-10-3-4-11-19(18)22-21(23-20)12-5-2-6-13-21/h3-4,7-11,14,22H,2,5-6,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDBWKGLPLQMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.